molecular formula C11H13N3S B2611041 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 1183417-56-2

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B2611041
CAS No.: 1183417-56-2
M. Wt: 219.31
InChI Key: AYLFWTOBXVVFIB-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and thiophene moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, and the pyrimidine ring, a six-membered ring with two nitrogen atoms, endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine or thiophene derivatives depending on the reagents used.

Scientific Research Applications

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a pyrimidine ring.

    Thiophene derivatives: Compounds containing the thiophene ring with various substituents.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring with different functional groups.

Uniqueness

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFWTOBXVVFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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